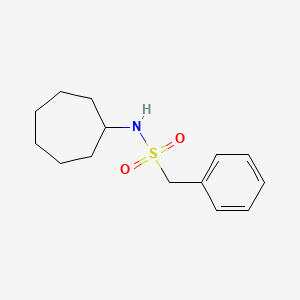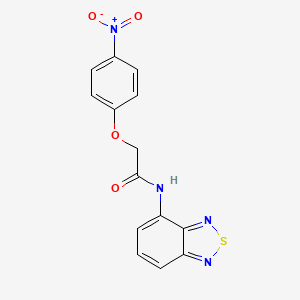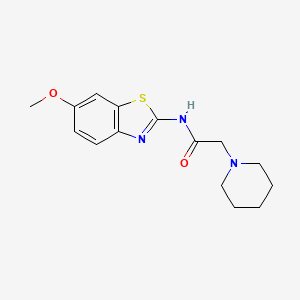
3,4-dichloro-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide is a complex organic compound featuring a pyrimidinyl group attached to a benzamide moiety with two chlorine substituents. This structure suggests potential biological activity and chemical properties worth exploring through synthesis and analysis.
Synthesis Analysis
The synthesis of complex organic compounds like this compound likely involves multiple steps, including condensation, cyclization, and chlorination reactions. These processes might resemble those used in the synthesis of related compounds, where key functionalities are introduced through selective reactions under controlled conditions (Majumdar, Das, & Jana, 1998).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods and X-ray crystallography. These techniques help in elucidating the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. Spectral data, including IR, NMR, and mass spectroscopy, are critical for confirming the structure (Özdemir et al., 2015).
Chemical Reactions and Properties
The chemical reactions of this compound would depend on its functional groups. The amide and pyrimidinyl groups could engage in nucleophilic substitution, condensation, and hydrolysis reactions. The dichloro substituents also offer sites for further chemical modifications, impacting the compound's reactivity (Zhou et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, provide insights into the compound's behavior in different environments. These characteristics are influenced by the molecular structure and the presence of specific functional groups. X-ray crystallography can reveal the crystalline structure and packing, which are crucial for understanding the compound's stability and solubility (Zheng et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are shaped by the compound's molecular framework. The electronic distribution across the molecule affects its interactions with other chemical entities, influencing its role in chemical reactions. Computational studies, such as density functional theory (DFT), can predict these properties and guide experimental investigations (Bommeraa, Merugu, & Eppakayala, 2019).
While the exact compound "this compound" was not directly addressed in the literature, the discussed principles and findings from related research provide a foundation for understanding its potential synthesis, structure, and properties. Further experimental studies would be required to fully elucidate the detailed characteristics of this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have developed novel compounds derived from various chemical reactions involving similar pyrimidinyl benzamide structures, indicating their utility in creating new pharmacological agents. For example, compounds with significant COX-2 selectivity, analgesic, and anti-inflammatory activities have been synthesized, highlighting the potential of pyrimidinyl benzamide derivatives in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Antimicrobial and Antitubercular Agents
Some newly synthesized azetidin-1-yl benzamide derivatives exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values less than 1 µg/mL. These findings suggest the potential of benzamide derivatives as leads in the development of new anti-tubercular drugs (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Development of Fluorescent Gels
In the field of materials science, derivatives of pyrimidinyl benzamides have been used to form fluorescent gels with unique properties such as aggregation-enhanced emission and multi-stimuli-responsive behavior. These materials have potential applications in sensing, imaging, and as functional materials in various technologies (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Anticancer Research
Compounds structurally related to 3,4-dichloro-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide have been identified as histone deacetylase inhibitors with significant in vitro and in vivo antitumor activity, showcasing the potential of these compounds in cancer therapy (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, & Besterman, 2008).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of heterocyclic compounds starting from pyrimidinyl benzamides, contributing to the diversity of synthetic routes and the discovery of new molecules with potential biological and chemical applications (Abo-Bakr, Hassan, Temirek, & Mosallam, 2012).
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3/c12-6-2-1-5(3-7(6)13)9(17)15-8-4-14-11(19)16-10(8)18/h1-4H,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSHLNRDPKTSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CNC(=O)NC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)
![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)


![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)
![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)